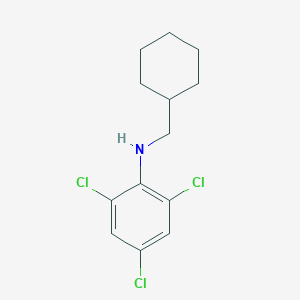

N-Cyclohexylmethyl-2,4,6-trichloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chemical compound characterized by the presence of a cyclohexylmethyl group attached to a 2,4,6-trichloroaniline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclohexylmethyl-2,4,6-trichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.

Common Reagents and Conditions

N-Chlorosuccinimide (NCS): Used for the chlorination of aniline derivatives.

Cyclohexylmethyl Chloride: Utilized in the alkylation step to introduce the cyclohexylmethyl group.

Major Products Formed

The primary product formed from the chlorination of aniline is 2,4,6-trichloroaniline, which is then converted to this compound through subsequent reactions .

Applications De Recherche Scientifique

N-Cyclohexylmethyl-2,4,6-trichloroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the cyclohexylmethyl group.

2,4,6-Tribromoaniline: Similar structure with bromine atoms instead of chlorine.

Dibromochloroaniline: Contains a mix of bromine and chlorine atoms.

Uniqueness

N-Cyclohexylmethyl-2,4,6-trichloroaniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .

Activité Biologique

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chlorinated aromatic amine that has garnered attention due to its potential biological activities, including cytotoxicity and mutagenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2,4,6-trichloroaniline through the introduction of a cyclohexylmethyl group. The synthesis typically involves the chlorination of aniline followed by the introduction of the cyclohexylmethyl moiety. The preparation can be conducted using various methods including the reaction with N-chloro reagents in organic solvents .

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study evaluating its cytotoxicity on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ) demonstrated varying degrees of toxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:

| Compound | IC50 (A549) | IC50 (BJ) | Selectivity Index |

|---|---|---|---|

| This compound | 31.53 µM | Not significant | > 13.62 |

This data suggests that the compound exhibits a higher selectivity towards cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development .

The mechanism through which this compound exerts its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions and promoting apoptosis in malignant cells .

Case Studies

- Case Study on Antioxidant Activity : A recent study investigated various chlorinated compounds including this compound for their antioxidant properties. The results indicated that while some derivatives exhibited strong antioxidant activity, others like this compound showed moderate effects compared to standard antioxidants such as ascorbic acid and Trolox .

- Toxicological Assessment : A toxicological evaluation highlighted that exposure to this compound can lead to adverse effects such as respiratory distress and gastrointestinal irritation upon ingestion. The lethal dose for rats was reported to be approximately 2400 mg/kg . Furthermore, mutagenicity tests indicated that this compound did not cause significant genetic mutations in standard assays like the Ames test .

Propriétés

IUPAC Name |

2,4,6-trichloro-N-(cyclohexylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQZKYIBVNTBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444146 |

Source

|

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-94-7 |

Source

|

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.